molecular formula C10H10ClHgNO4 B14295446 Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury CAS No. 118962-50-8

Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury

Cat. No.: B14295446
CAS No.: 118962-50-8
M. Wt: 444.23 g/mol
InChI Key: XUWOPYPDAFXYIG-UHFFFAOYSA-M
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Description

Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-(formyloxy)-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality. Advanced techniques like column chromatography and recrystallization are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of mercury oxides and other oxidized species.

    Reduction: Conversion of the nitro group to an amino group, resulting in amino derivatives.

    Substitution: Formation of substituted organomercury compounds with different functional groups.

Scientific Research Applications

Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in various biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury chloride: Another organomercury compound with similar toxicological properties.

    Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.

    Ethylmercury chloride: Shares some chemical properties but differs in its biological effects.

Uniqueness

Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the formyloxy and nitrophenyl groups differentiates it from other organomercury compounds, providing unique opportunities for research and application.

Properties

CAS No.

118962-50-8

Molecular Formula

C10H10ClHgNO4

Molecular Weight

444.23 g/mol

IUPAC Name

chloro-[3-formyloxy-3-(2-nitrophenyl)propyl]mercury

InChI

InChI=1S/C10H10NO4.ClH.Hg/c1-2-10(15-7-12)8-5-3-4-6-9(8)11(13)14;;/h3-7,10H,1-2H2;1H;/q;;+1/p-1

InChI Key

XUWOPYPDAFXYIG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(CC[Hg]Cl)OC=O)[N+](=O)[O-]

Origin of Product

United States

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